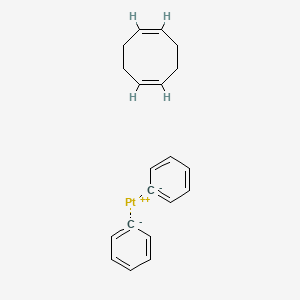

Diphenyl(1,5-cyclooctadiene)platinum(II)

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of platinum(II) complexes often involves the coordination of platinum with organic ligands to form stable complexes. For instance, the reaction of dichloro(1,5-cyclooctadiene)platinum(II) with dimethyl diazomethylphosphonate results in the formation of products with the carbene moiety inserted into the Pt-Cl bonds, showcasing the reactivity and versatility of platinum(II) in forming complex structures (Ferguson et al., 1992).

Molecular Structure Analysis

The molecular structures of platinum(II) complexes reveal diverse coordination geometries and bonding patterns. For example, the structure of certain platinum(II) complexes has been elucidated through crystallography, showing how ligands like cyclooctadiene can interact with platinum to form unique coordination environments (Canziani et al., 1984).

Chemical Reactions and Properties

Platinum(II) complexes participate in various chemical reactions, demonstrating a wide range of reactivities. For instance, the reactions of platinum(II) complexes with acetylenes have been studied, highlighting the potential for synthesizing novel organometallic compounds (Canziani et al., 1984). Similarly, the reactivity of platinum-substituted ketenes shows how platinum(II) can engage in complex transformations (Bertani et al., 2002).

Physical Properties Analysis

The physical properties of platinum(II) complexes, such as luminescence and photochemical behavior, have been extensively studied. For example, the spectroscopic and photochemical properties of cyclooctadiene platinum complexes have been examined, revealing how the nature of substituents can influence reactivity and photophysical properties (Klein et al., 2001).

Chemical Properties Analysis

The chemical properties of platinum(II) complexes, including their catalytic activities and reactions with various ligands, are of significant interest. Studies have demonstrated the potential of platinum(II) complexes in catalysis and organometallic chemistry, highlighting their versatility and the impact of ligands on their chemical behavior (Nakamura et al., 2005).

Wissenschaftliche Forschungsanwendungen

“Diphenyl(1,5-cyclooctadiene)platinum(II)” is an organometallic compound . Organometallic compounds are often used as reagents, catalysts, and precursor materials in various fields, including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .

The specific properties of “Diphenyl(1,5-cyclooctadiene)platinum(II)” such as its molecular formula (C20H22Pt), appearance (white crystals or powder), and insolubility in water, suggest potential applications in areas where these characteristics might be beneficial .

“Diphenyl(1,5-cyclooctadiene)platinum(II)” is an organometallic compound . Organometallic compounds are often used as reagents, catalysts, and precursor materials in various fields. Here are some potential applications:

-

Thin Film Deposition : Organometallic compounds are often used in the deposition of thin films. These films can be used in a variety of applications, including the production of semiconductors, solar cells, and other electronic devices .

-

Industrial Chemistry : In industrial chemistry, organometallic compounds can serve as catalysts for a variety of chemical reactions. These reactions can include polymerization, hydrogenation, and oxidation .

-

Pharmaceuticals : Organometallic compounds can also be used in the development of pharmaceuticals. They can serve as catalysts in the synthesis of complex organic molecules, or they can be used directly as therapeutic agents .

-

LED Manufacturing : The manufacture of light-emitting diodes (LEDs) often involves the use of organometallic compounds. These compounds can be used in the deposition of thin films that form the active layer of the LED .

“Diphenyl(1,5-cyclooctadiene)platinum(II)” is an organometallic compound . Organometallic compounds are often used as reagents, catalysts, and precursor materials in various fields. Here are some potential applications:

-

Thin Film Deposition : Organometallic compounds are often used in the deposition of thin films. These films can be used in a variety of applications, including the production of semiconductors, solar cells, and other electronic devices .

-

Industrial Chemistry : In industrial chemistry, organometallic compounds can serve as catalysts for a variety of chemical reactions. These reactions can include polymerization, hydrogenation, and oxidation .

-

Pharmaceuticals : Organometallic compounds can also be used in the development of pharmaceuticals. They can serve as catalysts in the synthesis of complex organic molecules, or they can be used directly as therapeutic agents .

-

LED Manufacturing : The manufacture of light-emitting diodes (LEDs) often involves the use of organometallic compounds. These compounds can be used in the deposition of thin films that form the active layer of the LED .

Safety And Hazards

Eigenschaften

IUPAC Name |

benzene;(1Z,5Z)-cycloocta-1,5-diene;platinum(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12.2C6H5.Pt/c1-2-4-6-8-7-5-3-1;2*1-2-4-6-5-3-1;/h1-2,7-8H,3-6H2;2*1-5H;/q;2*-1;+2/b2-1-,8-7-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVUMOXWZYBTLY-PHFPKPIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyl(1,5-cyclooctadiene)platinum(II) | |

CAS RN |

12277-88-2 | |

| Record name | Diphenyl(1,5-cyclooctadiene)plantinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.